molecular formula C10H12ClN3 B7934690 2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride

2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride

Cat. No.: B7934690
M. Wt: 209.67 g/mol
InChI Key: YTGWYXSWRJAUDZ-UHFFFAOYSA-N
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Description

Compound “2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride” is a chemical entity listed in the PubChem database. This compound is known for its unique properties and potential applications in various scientific fields. It has garnered attention due to its structural characteristics and reactivity, making it a subject of interest in both academic and industrial research.

Preparation Methods

The synthesis of compound “2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride” involves several steps, each requiring specific conditions and reagents. While detailed synthetic routes are proprietary, general methods include:

Chemical Reactions Analysis

Compound “2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride” undergoes various chemical reactions, including:

Scientific Research Applications

Compound “2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride” has a broad range of applications in scientific research:

Mechanism of Action

The mechanism by which compound “2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride” exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

When compared to similar compounds, “2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride” stands out due to its unique structural features and reactivity:

Properties

IUPAC Name

2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10;/h1-2,4-5H,3,6-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGWYXSWRJAUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2NC3=CC=CC=C3N2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C2NC3=CC=CC=C3N2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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